Synthetic Yield Advantage Over Racemic Resolution Approaches for (S)-3-Benzyloxy-2-Hydroxy-Propionic Acid Methyl Ester
The direct asymmetric synthesis of (S)-3-benzyloxy-2-hydroxy-propionic acid methyl ester from (S)-3-hydroxy-2-methylpropanoate derivatives provides a significant yield advantage compared to the alternative approach of resolving a racemic 3-benzyloxy-2-hydroxy-propionic acid methyl ester. Direct asymmetric synthesis reports an isolated yield of 84% for the target (S)-enantiomer . In contrast, classical resolution of the racemate (CAS 98291-97-5) is theoretically capped at a 50% maximum yield of the desired enantiomer . This quantifies a minimum 1.68-fold improvement in material efficiency for procurement of the enantiopure synthon.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | Racemic 3-benzyloxy-2-hydroxy-propionic acid methyl ester (theoretical maximum resolution yield of single enantiomer): 50% |
| Quantified Difference | 1.68x yield advantage (minimum) |
| Conditions | Synthesis from trimethyl orthoformate vs. classical resolution limit |
Why This Matters
For procurement, this translates directly to lower cost and greater material availability when sourcing the enantiopure (S)-isomer directly rather than attempting in-house resolution of the racemate.
